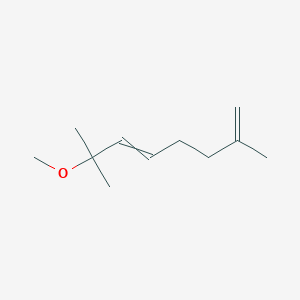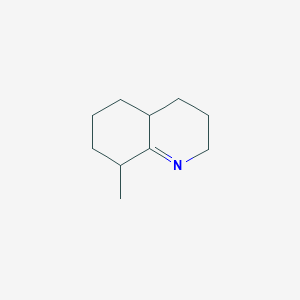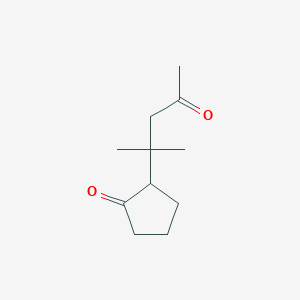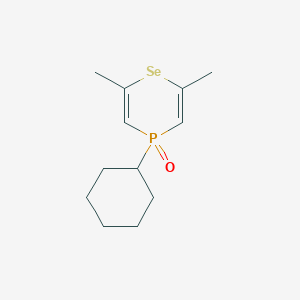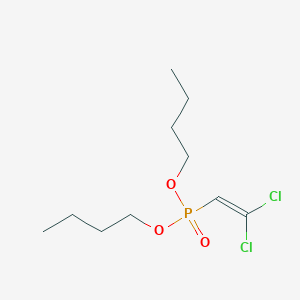![molecular formula C9H10N4O4 B14633982 [(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid CAS No. 57103-28-3](/img/structure/B14633982.png)
[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a triazene group, a nitrophenyl group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid typically involves the reaction of 4-nitroaniline with methyl chloroacetate in the presence of a base, followed by the formation of the triazene group through diazotization and coupling reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity standards for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The triazene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can react with the triazene group under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazene derivatives.
Aplicaciones Científicas De Investigación
[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress. The triazene group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological effects such as enzyme inhibition or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one
- (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Uniqueness
[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid is unique due to its triazene group, which imparts distinct reactivity and potential biological activity. Compared to similar compounds, it offers a different set of chemical and biological properties, making it a valuable compound for diverse research applications.
Propiedades
Número CAS |
57103-28-3 |
|---|---|
Fórmula molecular |
C9H10N4O4 |
Peso molecular |
238.20 g/mol |
Nombre IUPAC |
2-[methyl-[(4-nitrophenyl)diazenyl]amino]acetic acid |
InChI |
InChI=1S/C9H10N4O4/c1-12(6-9(14)15)11-10-7-2-4-8(5-3-7)13(16)17/h2-5H,6H2,1H3,(H,14,15) |
Clave InChI |
UUJOWVZARVMAPK-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=O)O)N=NC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14633904.png)
![2-[[(Z)-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid](/img/structure/B14633908.png)

![Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylseleno)methyl]-](/img/structure/B14633921.png)
